molecular formula C12H11FN2 B2724414 (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine CAS No. 1214371-43-3

(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Cat. No.: B2724414
CAS No.: 1214371-43-3
M. Wt: 202.232
InChI Key: PTPASSTYFGJXOX-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is a fluorinated aromatic amine featuring a pyridin-3-yl substituent at the para position and a fluorine atom at the meta position of the phenyl ring. Its molecular formula is C₁₂H₁₁FN₂, with a molecular weight of 202.23 g/mol (CAS: 1214371-43-3) .

Properties

IUPAC Name

(3-fluoro-4-pyridin-3-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-6-9(7-14)3-4-11(12)10-2-1-5-15-8-10/h1-6,8H,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPASSTYFGJXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214371-43-3
Record name 1-[3-fluoro-4-(pyridin-3-yl)phenyl]methanamine
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Preparation Methods

The synthesis of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine involves several steps. One common method includes the fluorination of 3-bromo-4-nitropyridine N-oxide, followed by catalytic hydrogenation to produce 3-fluoro-4-aminopyridine . This intermediate can then be reacted with appropriate reagents to form the final product. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom and pyridine ring make it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation.

Scientific Research Applications

(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine involves its interaction with molecular targets and pathways. The fluorine atom and pyridine ring play crucial roles in its binding affinity and specificity. The compound can interact with various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine 1214371-43-3 C₁₂H₁₁FN₂ 202.23 3-Fluoro, 4-(pyridin-3-yl) High polarity, moderate solubility
[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine 1247619-84-6 C₁₂H₁₆FNO₂ 225.26 3-Fluoro, 4-(tetrahydropyran-4-yloxy) Enhanced solubility due to ether group
(4-(Trifluoromethyl)pyridin-3-yl)methanamine 771580-70-2 C₇H₇F₃N₂ 176.14 4-(Trifluoromethyl) on pyridin-3-yl High lipophilicity, metabolic stability
(3-Fluoro-4-(trifluoromethoxy)phenyl)methanamine N/A C₈H₆F₄NO 224.14 3-Fluoro, 4-(trifluoromethoxy) Electron-withdrawing effects, rigid structure
(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)methanamine 239135-49-0 C₉H₈F₄N 206.17 4-Fluoro, 3-methyl, 5-(trifluoromethyl) Steric hindrance, reduced reactivity

Functional Implications

  • Bulkier Substituents : Analogs like (4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)methanamine exhibit steric hindrance, which may reduce metabolic degradation but limit membrane permeability .
  • Heterocyclic Moieties : Pyridine rings contribute to basicity and hydrogen-bonding capacity, while tetrahydropyran groups improve solubility for formulation .

Biological Activity

(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a pyridine ring. These attributes contribute to its potential biological activities, particularly in the fields of pharmacology and drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine can be represented as follows:

C12H12FN2\text{C}_{12}\text{H}_{12}\text{F}\text{N}_2

This structure includes:

  • A fluorine atom which enhances lipophilicity and metabolic stability.
  • A pyridine ring , known for its ability to participate in various chemical interactions.
  • A methanamine functional group , which is significant for its biological activity.

The biological activity of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom increases the compound's binding affinity, allowing it to modulate various biochemical pathways. Notably, the compound has been studied for its potential as an inhibitor of phosphoinositide 3-kinase (PI3K), a key player in numerous cellular processes including growth and metabolism .

Biological Activity Overview

Research indicates that (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 (µM)Reference
AnticancerMCF712.50
AnticancerNCI-H46014.31
AntiviralTBDTBD
Enzyme InteractionTBDTBD

Case Study: Anticancer Activity

In a study assessing the anticancer potential of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine, researchers found that it exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of 12.50 µM. Further tests on NCI-H460 lung cancer cells revealed an IC50 of 14.31 µM, indicating promising therapeutic potential in oncology .

Comparative Analysis

The biological activity of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine can be compared with similar compounds:

Compound NameStructure TypeKey Activity
(3-Fluoro-4-(pyridin-2-yl)phenyl)methanaminePyridine at different positionVaries in reactivity
(3-Fluoro-4-(pyridin-3-yloxy)phenyl)methanamineOxy group instead of aminoDifferent binding properties

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